H. pylori Urease Binding Affinity: Para-Chlorophenyl vs. Meta-Chlorophenyl Regioisomer
The target compound (para-chlorophenyl substitution) exhibits a Ki of 45 nM against Helicobacter pylori ATCC 43504 urease, determined via mixed-type competitive inhibition analysis using Lineweaver-Burk plot methodology with urea as substrate [1]. In contrast, the regioisomeric 3-chlorophenyl analog (CHEMBL5593736; BDBM50644639) shows a Ki of 240 nM in the same H. pylori urease assay system, measured via decrease in ammonia production by indophenol method [2]. This represents a 5.3-fold difference in binding affinity attributable solely to the position of the chlorine substituent on the phenyl ring (para vs. meta).
| Evidence Dimension | H. pylori urease inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 45 nM |
| Comparator Or Baseline | 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (CHEMBL5593736): Ki = 240 nM |
| Quantified Difference | 5.3-fold lower Ki for the 4-chloro (para) vs. 3-chloro (meta) isomer |
| Conditions | H. pylori ATCC 43504 urease; Lineweaver-Burk plot; mixed-type competitive inhibition; urea as substrate (target compound); indophenol method, 0.5 h incubation (3-chloro analog) |
Why This Matters
A 5.3-fold difference in Ki between regioisomers within the same enzyme assay provides decisive SAR evidence for procurement: the para-chlorophenyl substitution pattern is structurally non-interchangeable with meta-substituted analogs for H. pylori urease inhibition potency.
- [1] BindingDB. BDBM50493373 (CHEMBL2425478). Ki: 45 nM. Mixed-type competitive inhibition of Helicobacter pylori ATCC 43504 urease using urea as substrate by Lineweaver-Burk plot analysis. View Source
- [2] BindingDB. BDBM50644639 (CHEMBL5593736). Ki: 240 nM. Inhibition of Helicobacter pylori urease using urea as substrate assessed as decrease in ammonia production incubated for 0.5 hrs by indophenol method. Curated from Jishou University; PubMed ID 38422567. View Source
